2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine

Description

Structural Elucidation and Characterization

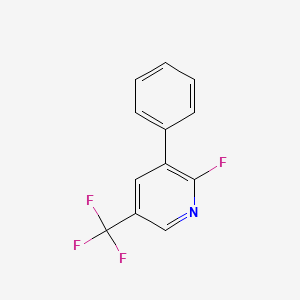

2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine exhibits a complex molecular architecture that combines multiple functional groups within a single heterocyclic framework. The compound features a pyridine ring as the central heterocyclic core, with three distinct substituents positioned at specific locations around the ring system. The structural arrangement includes a fluorine atom at the 2-position, a phenyl group at the 3-position, and a trifluoromethyl group at the 5-position of the pyridine ring. This specific substitution pattern creates a molecule with unique electronic and steric properties that distinguish it from other pyridine derivatives.

The spatial arrangement of substituents in this compound creates significant steric interactions and electronic effects that influence the compound's reactivity and stability. The phenyl group at the 3-position introduces aromatic character and provides additional conjugation with the pyridine ring system. The trifluoromethyl group at the 5-position contributes strong electron-withdrawing properties due to the high electronegativity of fluorine atoms, while the fluorine substituent at the 2-position further modifies the electronic distribution within the molecule. These structural features collectively determine the compound's chemical behavior and potential applications in synthetic chemistry.

Characterization of this compound typically involves multiple analytical techniques to confirm its identity and purity. Gas chromatography analysis indicates that commercial samples achieve purity levels exceeding 95%, demonstrating the effectiveness of current synthetic methodologies. The compound appears as a solid at room temperature, distinguishing it from some related derivatives that exist as liquids under standard conditions. Spectroscopic analysis reveals characteristic absorption patterns consistent with the presence of aromatic systems, fluorine substituents, and the pyridine nitrogen heterocycle.

Molecular Formula and Properties

The molecular formula C12H7F4N accurately represents the elemental composition of this compound, indicating the presence of twelve carbon atoms, seven hydrogen atoms, four fluorine atoms, and one nitrogen atom. The molecular weight calculations consistently report values of 241.18-241.19 g/mol across different sources, reflecting the contribution of the multiple fluorine atoms to the overall molecular mass. This molecular weight places the compound in an intermediate range that facilitates both synthesis and handling for research applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C12H7F4N | |

| Molecular Weight | 241.18-241.19 g/mol | |

| CAS Registry Number | 1214364-50-7 | |

| MDL Number | MFCD14701995 | |

| Physical State | Solid | |

| Purity (Commercial) | >95% |

The fluorine content represents a significant portion of the molecular weight, with four fluorine atoms contributing approximately 76 atomic mass units to the total molecular mass. This high fluorine content is characteristic of trifluoromethylpyridine derivatives and contributes to their unique physicochemical properties. The presence of multiple fluorine atoms influences various molecular properties including lipophilicity, metabolic stability, and electronic characteristics that are valuable in pharmaceutical and agrochemical applications.

The Chemical Abstracts Service registry number 1214364-50-7 provides a unique identifier for this compound in chemical databases and literature searches. The MDL number MFCD14701995 serves as an additional identifier in chemical inventory systems and facilitates compound tracking in research and commercial applications. These standardized identifiers ensure accurate communication and documentation of research involving this specific compound.

Placement in Fluorinated Heterocyclic Compounds

This compound belongs to the broader category of fluorinated heterocyclic compounds, specifically within the subfamily of trifluoromethylpyridines. This classification places it among a group of compounds that have demonstrated significant importance in modern synthetic chemistry and pharmaceutical development. The trifluoromethylpyridine framework has been successfully incorporated into molecules with useful biological properties, with research showing that compounds containing this structural motif have found applications across multiple therapeutic areas.

The unique positioning of this compound within fluorinated heterocyclic chemistry stems from its combination of structural features that are rarely found together in a single molecule. The presence of both a phenyl substituent and multiple fluorine-containing groups creates a compound that bridges traditional aromatic chemistry with modern fluorine chemistry approaches. Research has demonstrated that the pyridine ring substituted by a trifluoromethyl substituent has been successfully incorporated into molecules with useful biological properties, indicating the potential value of derivatives like this compound.

Current research in fluorinated heterocyclic compounds emphasizes the development of synthetic methodologies that can efficiently introduce fluorine-containing substituents into aromatic ring systems. The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety. This understanding has driven continued interest in compounds like this compound as potential building blocks for more complex molecular architectures.

Historical Context and Development

The development of this compound occurred within the broader historical context of fluorinated heterocyclic compound research that gained momentum in the late 20th century. The systematic investigation of trifluoromethylpyridines began with the recognition that fluorine-containing compounds often exhibit enhanced biological activities and improved physicochemical properties compared to their non-fluorinated counterparts. During the period from 1990 to September 2017, fourteen crop protection products bearing a trifluoromethyl pyridine have been commercialized or proposed for International Organization for Standardization common names, covering fungicides, herbicides, insecticides and nematicides.

The synthetic chemistry of fluorinated pyridines evolved through the development of chemical processes that could provide trifluoromethyl pyridine intermediates from non-fluorinated pyridine starting materials at scale and with affordable costs of goods. These attractive starting materials were readily adopted by research chemists and elaborated through simple chemical modifications into new active ingredients. The advancement of synthetic methodologies enabled the preparation of more complex derivatives, including compounds with multiple substituents like this compound.

Research in trifluoromethylpyridine chemistry has focused on two primary synthetic approaches: modification of existing trifluoromethylpyridine starting materials and construction of substituted trifluoromethyl pyridine rings from acyclic, trifluoromethyl starting materials. Both approaches have served to identify new active ingredients and expand the chemical space available for pharmaceutical and agrochemical development. The continued development of this field reflects the ongoing demand for fluorinated heterocyclic compounds with improved properties and novel biological activities.

Properties

IUPAC Name |

2-fluoro-3-phenyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F4N/c13-11-10(8-4-2-1-3-5-8)6-9(7-17-11)12(14,15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLHTTOREYMNJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine typically involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another method involves the use of N-fluoropyridinium salts as efficient precursors for the synthesis of substituted 2-fluoropyridines .

Industrial Production Methods

Industrial production methods often utilize large-scale cyclo-condensation reactions from trifluoromethyl building blocks. These methods are optimized for high yield and purity, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions are common, where the fluorine or trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridine derivatives, while oxidation can produce oxidized forms of the compound .

Scientific Research Applications

Agrochemical Applications

The primary application of 2-fluoro-3-phenyl-5-(trifluoromethyl)pyridine lies in the development of agrochemicals. Its structural characteristics make it a valuable building block for the synthesis of various pesticides and fungicides.

- Pesticide Development : The compound is involved in the synthesis of several crop protection products. For instance, derivatives like pyridalyl and fluazinam demonstrate superior pest control properties compared to traditional compounds due to their trifluoromethyl group, which enhances their efficacy against pests and diseases affecting crops .

- Market Demand : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is particularly sought after for its role in producing agrochemicals. It is synthesized through chlorination and fluorination processes from precursors like 3-picoline .

Pharmaceutical Applications

In the pharmaceutical sector, this compound serves as an important intermediate for developing antiviral and antitumor agents.

- Drug Development : Approximately 40% of pharmaceutical compounds contain fluorine, with a significant proportion featuring trifluoromethyl structures. Notably, drugs like tipranavir , an anti-HIV medication, utilize this compound in their synthesis .

- Clinical Trials : Several TFMP-containing compounds are currently undergoing clinical trials, indicating a promising future for new drug approvals. The unique properties imparted by the trifluoromethyl group contribute to enhanced biological activity and specificity .

Case Study 1: Pyridalyl

Pyridalyl is a TFMP derivative developed by Sumitomo Chemical Co., Ltd., which showcases effective pest control mechanisms. Its synthesis involves a condensation reaction with a trifluoromethyl pyridine precursor, demonstrating the compound's utility in agrochemical formulations.

Case Study 2: Fluazinam

Fluazinam is another notable example where 2,3,5-DCTF is used as a building block. This fungicide has shown increased efficacy due to its trifluoromethyl substitution, which enhances its interaction with target biological pathways involved in respiration .

Comparative Data Table

| Compound Name | Application Type | Key Features | Market Status |

|---|---|---|---|

| Pyridalyl | Agrochemical | Effective against pests; high potency | Commercially available |

| Fluazinam | Fungicide | Superior fungicidal activity | Commercially available |

| Tipranavir | Pharmaceutical | Anti-HIV drug; inhibits HIV protease | Approved |

| TFMP Derivatives | Various | Used in multiple agrochemical formulations | Under clinical trials |

Mechanism of Action

The mechanism by which 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and stability, allowing it to interact effectively with specific enzymes and receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, molecular weights, and applications of 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine and related compounds:

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| This compound | F (C2), phenyl (C3), CF₃ (C5) | 257.19 | Pharmaceutical intermediates, agrochemicals |

| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | Cl (C3), F (C2), CF₃ (C5) | 215.54 | Pesticide synthesis intermediates |

| 2-Amino-3-bromo-5-(trifluoromethyl)pyridine | NH₂ (C2), Br (C3), CF₃ (C5) | 241.02 | Pharmaceutical synthesis (e.g., kinase inhibitors) |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Cl (C2, C3), CF₃ (C5) | 215.99 | Precursor for herbicides (e.g., fluazifop) |

| 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine | Cl (aromatic), F (C3), CF₃ (aromatic), CH₃ (C2) | 320.73 | Bioactive molecule (antimicrobial studies) |

Key Observations:

- Substituent Effects : The presence of fluorine and trifluoromethyl groups enhances metabolic stability and membrane permeability. Chlorine or bromine atoms at the 3-position increase electrophilicity, favoring interactions with biological targets .

- Phenyl vs. Methyl Groups : The phenyl group in the target compound contributes to π-π stacking interactions in drug-receptor binding, whereas methyl groups (e.g., in 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine) reduce steric hindrance .

Research Findings and Market Trends

- Agrochemical Dominance : Over 27 commercial pesticides incorporate TFMP scaffolds, driven by their efficacy and patentability .

- Synthetic Innovations: Recent advances in cross-coupling and halogenation techniques have reduced production costs for TFMP derivatives, as seen in the growing market for 2-Chloro-5-(trifluoromethyl)pyridine (projected CAGR 5.2% from 2024–2031) .

Biological Activity

2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural features, particularly the trifluoromethyl group and the fluorine atom, contribute to its unique properties, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound includes:

- A pyridine ring.

- A phenyl group.

- A trifluoromethyl substituent.

The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are critical factors in drug design.

Antiviral Activity

Recent studies have highlighted the antiviral potential of trifluoromethyl pyridine derivatives. For instance, a series of trifluoromethyl pyridine piperazine derivatives were synthesized, demonstrating significant antiviral activities against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). Notably, compound A16 (which includes a similar trifluoromethyl structure) showed enhanced activities by inducing defense enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), which are crucial in plant defense mechanisms against viral infections .

Table 1: Antiviral Activity of Trifluoromethyl Pyridine Derivatives

| Compound | Anti-TMV Activity (%) | EC50 (μg/mL) | Anti-CMV Activity (%) | EC50 (μg/mL) |

|---|---|---|---|---|

| A16 | 87.0 | 18.4 | 47.8 | 347.8 |

| A10 | 93.1 | 54.5 | 63.3 | - |

| NNM | 74.5 | 50.2 | 44.2 | 359.64 |

Fungicidal Activity

Trifluoromethyl-substituted pyridines have also been investigated for their fungicidal properties. In comparative studies, compounds with trifluoromethyl groups exhibited superior fungicidal activity compared to their chlorinated counterparts. This suggests that the trifluoromethyl group significantly enhances the biological efficacy of these compounds .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Activation : The compound activates various defense enzymes that enhance systemic acquired resistance (SAR) in plants.

- Inhibition of Viral Replication : By interfering with viral replication processes, these compounds can effectively reduce viral loads in infected plants.

Case Studies

A notable case study involved the synthesis and evaluation of novel derivatives based on the trifluoromethyl pyridine scaffold. The study found that specific substitutions on the phenyl ring could modulate biological activity significantly, indicating the importance of structure-activity relationships (SAR) in developing effective antiviral agents .

Q & A

Q. How does the crystal structure inform supramolecular interactions in solid-state applications?

- Methodological Answer : X-ray crystallography (e.g., CCDC deposition) reveals π-π stacking between phenyl groups (3.5–4.0 Å) and C-F···H-C hydrogen bonds, stabilizing crystal lattices. Thermal analysis (DSC/TGA) confirms stability up to 200°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.